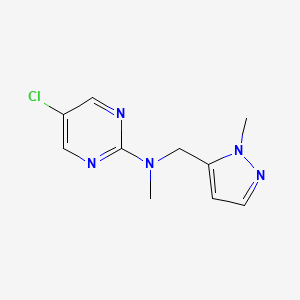

5-cloro-N-metil-N-((1-metil-1H-pirazol-5-il)metil)pirimidin-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chlorine atom and a pyrazole moiety

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing pyrazole moieties, including 5-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine, exhibit significant anticancer properties. A study highlighted that derivatives of pyrazole showed satisfactory potential against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer), with IC50 values indicating their effectiveness .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 5-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine | MCF7 | 3.79 |

| SF-268 | 12.50 | |

| NCI-H460 | 42.30 |

1.2 Anti-inflammatory Properties

The pyrazole derivatives are also recognized for their anti-inflammatory effects. A review on pyrazole-based compounds discussed their ability to inhibit inflammatory pathways, suggesting that 5-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine could be a candidate for developing new anti-inflammatory drugs .

Kinase Inhibition

2.1 Mechanism of Action

The compound is being investigated for its role as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs). Kinase inhibitors are crucial in cancer therapy as they can disrupt cell cycle progression in cancer cells. Studies have shown that pyrazole derivatives can effectively inhibit various kinases, including those involved in tumor growth and metastasis .

Table 2: Kinase Inhibition Potentials of Pyrazole Compounds

| Compound Name | Target Kinase | Inhibition Type |

|---|---|---|

| 5-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine | CDK family | Competitive |

| Other kinases | Noncompetitive |

Synthesis and Development

3.1 Synthetic Pathways

The synthesis of 5-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine typically involves multi-step reactions that include the formation of the pyrazole ring followed by substitution reactions to introduce the pyrimidine component. Recent advancements in synthetic methodologies have improved yields and reduced the environmental impact of these processes .

3.2 Case Studies

Several case studies have documented the successful synthesis and biological evaluation of pyrazole derivatives. For instance, a study demonstrated the synthesis of a series of pyrazolo[3,4-b]quinolinones that showed promising anticancer activity, providing a framework for further development of similar compounds like 5-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing a broad range of biological activities .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

Compounds with similar structures have been known to exert a variety of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other substances.

Métodos De Preparación

The synthesis of 5-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine typically involves multiple steps. One common synthetic route includes the following steps :

Starting Materials: The synthesis begins with the preparation of the pyrazole and pyrimidine intermediates.

Reaction Conditions: The pyrazole intermediate is reacted with a chlorinated pyrimidine under controlled conditions, often involving the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the final product. The reaction conditions are carefully monitored to ensure consistency and scalability.

Análisis De Reacciones Químicas

5-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrimidine oxide, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparación Con Compuestos Similares

5-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine can be compared with other similar compounds, such as:

Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole and pyrimidine structure but differs in its substitution pattern.

5-chloro-N-methylisatoic anhydride: This compound also contains a chlorine-substituted aromatic ring but has a different overall structure and reactivity.

The uniqueness of 5-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine lies in its specific substitution pattern and the resulting chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for further research and development.

Actividad Biológica

5-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's structure features a pyrimidine ring with a chlorine substituent and a pyrazole moiety, which is critical for its biological activity. The synthesis typically involves:

- Preparation of Intermediates : Starting materials include pyrazole and pyrimidine derivatives.

- Reaction Conditions : The pyrazole intermediate is reacted with a chlorinated pyrimidine under controlled conditions, often using solvents like ethanol and catalysts to enhance yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 5-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine. Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

For instance, a study demonstrated that specific pyrazole analogs exhibited significant antiproliferative activity against breast cancer cells, with IC50 values indicating effective growth inhibition .

Antileishmanial and Antimalarial Activity

The compound has also been evaluated for its antileishmanial and antimalarial properties. It shows promising activity against Leishmania species and Plasmodium falciparum, suggesting potential as a therapeutic agent in treating these parasitic infections.

Anti-inflammatory Effects

In addition to its anticancer properties, 5-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine has been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit inflammatory pathways, particularly through the modulation of cytokine release in various cellular models .

Table 1: Summary of Biological Activities

The biological activity of 5-chloro-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine is thought to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : It may act as an inhibitor of specific kinases involved in cell proliferation and inflammation.

- Modulation of Signaling Pathways : The compound can influence pathways such as MAPK signaling, which plays a crucial role in cellular responses to stress and inflammation .

- Interaction with DNA/RNA : Some studies suggest that similar compounds can bind to nucleic acids, potentially disrupting replication in cancer cells .

Propiedades

IUPAC Name |

5-chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5/c1-15(7-9-3-4-14-16(9)2)10-12-5-8(11)6-13-10/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMAJWUOYHBRQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CN(C)C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.